Cas no 76646-52-1 (2-(2-Phenylpyrimidin-5-yl)benzoic acid)
2-(2-Phenylpyrimidin-5-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-苯基嘧啶-5-基)苯甲酸
- 2-(2-Phenylpyrimidin-5-yl)benzoic acid
- 2-(2-Phenylpyrimidin-5-yl)benzoicacid
- SB59755
- 76646-52-1
-
- Inchi: 1S/C17H12N2O2/c20-17(21)15-9-5-4-8-14(15)13-10-18-16(19-11-13)12-6-2-1-3-7-12/h1-11H,(H,20,21)
- InChI Key: CZPONDVFSBOVNY-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1C1C=NC(C2C=CC=CC=2)=NC=1)=O
Computed Properties
- Exact Mass: 276.089877630g/mol
- Monoisotopic Mass: 276.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 63.1
2-(2-Phenylpyrimidin-5-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153761-1g |
2-(2-phenylpyrimidin-5-yl)benzoic acid |
76646-52-1 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM153761-1g |
2-(2-phenylpyrimidin-5-yl)benzoic acid |
76646-52-1 | 95% | 1g |
$561 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742284-1g |
2-(2-Phenylpyrimidin-5-yl)benzoic acid |
76646-52-1 | 98% | 1g |
¥4998.00 | 2024-07-28 |
2-(2-Phenylpyrimidin-5-yl)benzoic acid Related Literature
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-(2-Phenylpyrimidin-5-yl)benzoic acid
Introduction to 2-(2-Phenylpyrimidin-5-yl)benzoic acid (CAS No. 76646-52-1)
2-(2-Phenylpyrimidin-5-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 76646-52-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a unique structural motif consisting of a phenyl group linked to a pyrimidine ring, which has garnered considerable attention due to its potential biological activities and mechanistic roles in drug development. The compound’s bifunctional nature, combining the aromatic stability of benzoic acid with the heterocyclic interactions of pyrimidine, makes it a versatile scaffold for designing novel therapeutic agents.
The chemical structure of 2-(2-Phenylpyrimidin-5-yl)benzoic acid can be described as a benzoic acid moiety substituted with a 2-(phenyl)pyrimidin-5-yl group. This arrangement not only imparts distinct electronic and steric properties but also opens up possibilities for diverse interactions with biological targets. The pyrimidine ring, in particular, is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drugs targeting nucleic acid metabolism, enzyme inhibition, and signal transduction pathways. The presence of the phenyl group further enhances the compound’s binding affinity by providing additional hydrogen bonding and π-stacking interactions.
In recent years, 2-(2-Phenylpyrimidin-5-yl)benzoic acid has been explored as a key intermediate in the synthesis of various pharmacologically active molecules. Its applications span across multiple therapeutic areas, including oncology, anti-inflammatory disorders, and neurodegenerative diseases. The compound’s ability to modulate key biological pathways has been investigated through both in vitro and in vivo studies. Notably, research has highlighted its potential as an inhibitor of certain enzymes implicated in cancer progression, such as tyrosine kinases and poly(ADP-ribose) polymerases (PARPs). These enzymes are critical regulators of cell proliferation and apoptosis, making them prime targets for anticancer therapies.
One of the most compelling aspects of 2-(2-Phenylpyrimidin-5-yl)benzoic acid is its role in developing small-molecule inhibitors with improved selectivity and efficacy. The structural features of this compound allow for fine-tuning of its pharmacokinetic properties, including solubility, metabolic stability, and cell membrane permeability. These attributes are essential for optimizing drug delivery systems and enhancing therapeutic outcomes. Furthermore, computational modeling studies have been instrumental in understanding the binding modes of 2-(2-Phenylpyrimidin-5-yl)benzoic acid to its target proteins. Such insights have guided the design of derivatives with enhanced binding affinities and reduced off-target effects.
The synthesis of 2-(2-Phenylpyrimidin-5-yl)benzoic acid involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps typically include condensation reactions between phenylhydrazine derivatives and barbituric acid derivatives to form the pyrimidine core, followed by coupling reactions to introduce the benzoic acid moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for further research and development. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule with high precision.
From a medicinal chemistry perspective, 2-(2-Phenylpyrimidin-5-yl)benzoic acid serves as a valuable building block for generating libraries of compounds for high-throughput screening (HTS). Its structural versatility allows medicinal chemists to explore diverse modifications while maintaining core pharmacophoric elements essential for biological activity. This approach has led to the discovery of several lead compounds with promising preclinical profiles. For instance, derivatives of this scaffold have shown efficacy in inhibiting inflammatory cytokine production by modulating nuclear factor kappa B (NFκB) signaling pathways—a key mechanism in chronic inflammatory diseases.
The pharmacological profile of 2-(2-Phenylpyrimidin-5-yl)benzoic acid has also been studied in models of neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). Research suggests that compounds containing pyrimidine-pyridine linkers can interact with amyloid-beta plaques and tau protein aggregates—hallmark pathologies in AD—by inhibiting metal-catalyzed oxidative stress. Additionally, preclinical evidence indicates that this class of compounds may protect dopaminergic neurons from degeneration in PD models by enhancing antioxidant defenses and mitigating mitochondrial dysfunction. These findings underscore the therapeutic potential of 2-(2-Phenylpyrimidin-5-yl)benzoic acid derivatives as neuroprotective agents.
In conclusion, 76646 -52 -1 plays a pivotal role in modern drug discovery due to its unique structural features and broad spectrum of biological activities. Its integration into novel therapeutic strategies continues to evolve with advancements in synthetic chemistry and molecular biology. As researchers delve deeper into understanding its mechanistic roles, - may unlock new avenues for treating complex diseases while providing insights into fundamental biological processes. The continued exploration of this compound promises to contribute significantly to advancements in pharmaceutical science.
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